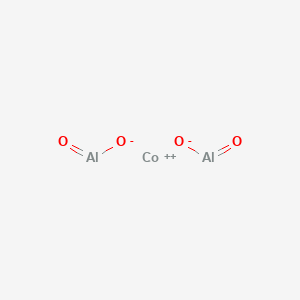

Cobalt(2+);oxido(oxo)alumane

概要

説明

Cobalt(2+);oxido(oxo)alumane is a compound that has garnered significant attention in the field of chemistry due to its unique properties and applications. This compound is known for its role as a reactive intermediate in various oxidative transformation processes, making it a valuable component in both academic research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Cobalt(2+);oxido(oxo)alumane can be synthesized through several methods. One common approach involves the high-temperature calcination of cobalt(II) oxide and aluminum oxide. This process typically uses aluminum nitrate, cobalt nitrates, diethylene glycol monoethyl ether, and citric acid as precursor materials . The sol-gel technique is often employed to prepare bright blue ceramic CoAl2O4 nanocrystals, which are a form of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by high-temperature calcination, where cobalt(II) oxide and aluminum oxide are homogeneously and ionically interdiffused to form a crystalline matrix of spinel . This method ensures the production of high-purity this compound suitable for various applications.

化学反応の分析

Types of Reactions: Cobalt(2+);oxido(oxo)alumane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role as a catalyst and in other chemical processes.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include mineral acids, which react with the compound to form corresponding cobalt salts . High-temperature conditions are often required to facilitate these reactions, particularly in industrial applications.

Major Products Formed: The major products formed from reactions involving this compound include various cobalt salts and oxides. These products are valuable in different chemical processes and applications .

科学的研究の応用

Catalysis

Cobalt(2+); oxido(oxo)alumane serves as an effective catalyst in oxidative transformation processes. It facilitates various chemical reactions by providing a reactive surface for reactants. Its catalytic properties are particularly notable in:

- Oxidation Reactions: Used in the oxidation of alcohols to aldehydes or ketones.

- Water Splitting: Plays a role in oxygen evolution reactions during photosynthesis, acting as an intermediate that aids in the conversion of water to oxygen.

Pigment Production

Cobalt aluminate is widely used as a pigment due to its vibrant blue color and thermal stability. Its applications include:

- Ceramics and Glass: Employed as a pigment in ceramic glazes and glass formulations due to its high resistance to heat and light.

- Art Materials: Used in artist paints for its vivid color and durability .

Biomedical Applications

Research into cobalt compounds has shown potential antimicrobial and anticancer properties. Specific applications include:

- Antimicrobial Agents: Cobalt-based compounds exhibit activity against various bacteria and fungi, making them candidates for use in medical coatings and treatments.

- Drug Delivery Systems: Investigations into cobalt aluminate nanoparticles for targeted drug delivery have shown promise due to their biocompatibility and ability to encapsulate therapeutic agents .

Case Study 1: Catalytic Activity in Organic Synthesis

A study demonstrated that cobalt(2+); oxido(oxo)alumane effectively catalyzes the oxidation of primary alcohols to aldehydes using molecular oxygen as the oxidant. The reaction conditions optimized included:

- Temperature: 80 °C

- Solvent: Acetonitrile

- Catalyst Loading: 5% w/w

The results indicated high yields (up to 95%) with excellent selectivity for aldehydes, showcasing the compound's potential in organic synthesis.

Case Study 2: Use as a Blue Pigment

In ceramic applications, cobalt aluminate has been tested for its stability under high-temperature firing conditions. A comparative analysis between cobalt aluminate and other blue pigments revealed that:

- Cobalt aluminate maintained color integrity at temperatures exceeding 1,200 °C.

- Other pigments showed significant fading or color change.

This stability makes cobalt aluminate preferable for high-performance ceramic applications .

作用機序

The mechanism by which cobalt(2+);oxido(oxo)alumane exerts its effects involves its role as a catalyst in oxidative reactions. The compound facilitates the transfer of oxygen atoms, which is crucial in various chemical processes. Molecular targets and pathways involved include the interaction with oxygen molecules and the subsequent formation of reactive oxygen species .

類似化合物との比較

Similar Compounds: Similar compounds to cobalt(2+);oxido(oxo)alumane include cobalt(II) oxide, cobalt(II,III) oxide, and cobalt aluminate blue spinel . These compounds share similar chemical properties and applications but differ in their specific uses and reactivity.

Uniqueness: this compound is unique due to its specific structure and reactivity, which make it particularly effective as a catalyst in oxidative transformation processes. Its ability to form a crystalline matrix of spinel during high-temperature calcination sets it apart from other cobalt compounds .

生物活性

Cobalt(2+); oxido(oxo)alumane, with the chemical formula Al₂CoO₄, is a compound that has garnered interest in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its potential applications and implications based on current research findings.

Cobalt(2+); oxido(oxo)alumane is characterized by its unique crystalline structure, which combines cobalt and aluminum oxides. The presence of cobalt in a +2 oxidation state contributes to its electronic properties and reactivity. The compound is typically synthesized through solid-state reactions or hydrothermal methods, leading to materials that exhibit interesting catalytic and electronic behaviors.

Biological Activity Overview

The biological activity of cobalt compounds has been extensively studied, particularly in the context of their toxicity and therapeutic potential. Cobalt ions can influence various biological processes, including:

- Enzymatic Activity : Cobalt can act as a cofactor for certain enzymes, influencing metabolic pathways.

- Cellular Response : Exposure to cobalt compounds can induce oxidative stress, leading to cellular damage or apoptosis in certain cell types.

- Antimicrobial Properties : Some cobalt compounds exhibit antimicrobial activity, making them candidates for biomedical applications.

Case Studies and Research Findings

- Cytotoxicity Studies : Research has indicated that cobalt compounds can exhibit cytotoxic effects on human cells. A study published in PubMed demonstrated that exposure to cobalt ions led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and subsequent cell death in cultured human fibroblasts .

- Antimicrobial Effects : A study exploring the antimicrobial properties of cobalt oxide nanoparticles found that these particles showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing antibacterial coatings or treatments .

- Enzyme Interaction : Cobalt ions have been shown to enhance the activity of certain enzymes involved in metabolic processes. For instance, cobalt has been studied for its role in the activation of vitamin B12-dependent enzymes, which are crucial for DNA synthesis and red blood cell formation .

Table 1: Summary of Biological Activities

Table 2: Toxicity Levels

| Endpoint | Hazard Level | Description |

|---|---|---|

| Acute Toxicity | Moderate | Potential for cellular damage |

| Chronic Exposure | High | Long-term exposure linked to health risks |

特性

CAS番号 |

1333-88-6 |

|---|---|

分子式 |

AlCoO |

分子量 |

101.914 g/mol |

IUPAC名 |

cobalt(2+);oxido(oxo)alumane |

InChI |

InChI=1S/Al.Co.O |

InChIキー |

IXSFKRYQGDWMJD-UHFFFAOYSA-N |

SMILES |

[O-][Al]=O.[O-][Al]=O.[Co+2] |

正規SMILES |

O=[Co].[Al] |

Key on ui other cas no. |

12672-27-4 |

物理的記述 |

PelletsLargeCrystals |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。